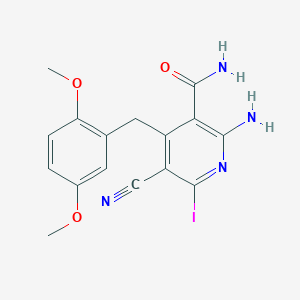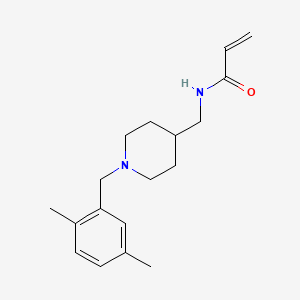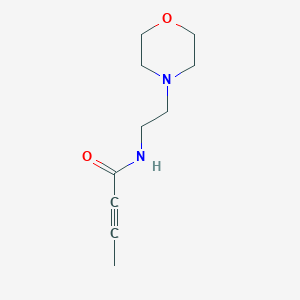![molecular formula C22H19N3O2S B11042372 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11042372.png)
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Naphthyl Substitution: The attachment of the naphthalen-1-yl group is carried out using coupling reactions, often facilitated by catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)amino]-N-(phenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 2-[(4-methylphenyl)amino]-N-(naphthalen-2-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
The uniqueness of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the naphthalen-1-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)imino-N-naphthalen-1-yl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26) |
InChI Key |
AEKJRCSYXSJEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11042294.png)
![N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11042303.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)


![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)
![ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11042337.png)

![N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide](/img/structure/B11042354.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11042359.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11042361.png)


